3-Bromo-1-propan-d6-ol

Catalog No.
S992964
CAS No.
284474-43-7
M.F
C3H7BrO
M. Wt
145.029
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-propan-d6-ol

CAS Number

284474-43-7

Product Name

3-Bromo-1-propan-d6-ol

IUPAC Name

3-bromo-1,1,2,2,3,3-hexadeuteriopropan-1-ol

Molecular Formula

C3H7BrO

Molecular Weight

145.029

InChI

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i1D2,2D2,3D2

InChI Key

RQFUZUMFPRMVDX-NMFSSPJFSA-N

SMILES

C(CO)CBr

Synonyms

3-Bromo-1-propanol-d6; 1-Bromo-3-hydroxypropane-d6; 1-Bromo-3-propanol-d6; 3-Bromopropane-1-ol-d6; 3-Bromopropyl Alcohol-d6; 3-Hydroxypropyl Bromide; Trimethylene Bromohydrin-d6;

Synthesis and Isotopic Labeling:

-Bromo-1-propan-d6-ol, also known as 3-bromopropanol-d6, is a deuterated form of 3-bromopropanol. Deuteration refers to the replacement of hydrogen atoms with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. 3-Bromo-1-propan-d6-ol is specifically enriched with deuterium at all six positions of the two methylene (CH2) groups adjacent to the carbon atom bonded to the hydroxyl (OH) group. This specific isotopic labeling pattern makes it a valuable tool in various scientific research applications.

One primary application of 3-Bromo-1-propan-d6-ol lies in its role as a starting material for the synthesis of other deuterated compounds. The presence of deuterium atoms can be advantageous in various scientific studies, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium has a different spin property compared to hydrogen, leading to distinct peaks in NMR spectra. This differentiation allows researchers to distinguish between signals originating from the labeled and unlabeled parts of a molecule, providing valuable information about its structure and dynamics .
  • Mechanistic studies: Deuterium can be used to trace the reaction pathway of a molecule by observing the incorporation of deuterium atoms into the products. This information helps elucidate the mechanism of action of enzymes, catalysts, and other chemical processes .

3-Bromo-1-propan-d6-ol is a deuterated form of 3-bromo-1-propanol, characterized by the presence of six deuterium atoms replacing hydrogen in the propanol structure. Its molecular formula is C3H7BrOC_3H_7BrO, and it has a molecular weight of approximately 145.03 g/mol when considering the deuterium substitutions. This compound appears as a clear, colorless liquid that is soluble in water, with a boiling point of about 62 °C at reduced pressure. The compound is known for its stability under normal conditions but is sensitive to light exposure and incompatible with strong oxidizing agents .

3-Bromo-1-propan-d6-ol itself likely doesn't have a specific mechanism of action in biological systems. Its primary function is as a solvent or internal standard in research.

  • Solvent: Due to its polarity, it can dissolve a wide range of polar and non-polar compounds, making it useful in various research applications [].
  • Internal Standard: The presence of deuterium atoms allows for easy distinction from the non-deuterated form using techniques like mass spectrometry. This facilitates accurate quantification of other compounds in a mixture [].
  • Flammability: Information not readily available. However, as with most organic compounds, exercise caution with open flames or ignition sources.
  • Toxicity: Information not readily available. It's advisable to handle with gloves and avoid inhalation or ingestion.
  • Reactivity: Incompatible with strong oxidizing agents.
Typical of alcohols and halides. Notably, it can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by nucleophiles such as hydroxide ions or amines. Additionally, it can engage in elimination reactions to form alkenes or react with acids to form esters. The compound is also utilized in cyclization reactions for synthesizing chiral compounds, particularly quaternary prolines and fluorescent dyes .

Research indicates that 3-bromo-1-propan-d6-ol exhibits mutagenic properties, particularly in assays involving the Salmonella typhimurium TA100 strain. This suggests potential biological activity that may warrant further investigation into its effects on cellular systems and its role as a mutagenic agent in environmental studies .

The synthesis of 3-bromo-1-propan-d6-ol can be achieved through various methods. One common approach involves the bromination of 1,3-propanediol using bromine or phosphorus tribromide as a brominating agent. This reaction typically yields the desired bromo alcohol along with by-products that may require purification steps such as distillation or chromatography to isolate the target compound .

3-Bromo-1-propan-d6-ol finds applications primarily in organic synthesis and research. It serves as a reagent in the preparation of fluorescent halide-sensitive quinolinium dyes and plays a role in synthesizing chiral quaternary prolines through cyclization processes. Furthermore, it is used in studies involving micellar media and microemulsions, contributing to advancements in materials science and drug delivery systems .

Interaction studies involving 3-bromo-1-propan-d6-ol have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution and elimination reactions makes it a valuable intermediate in synthetic organic chemistry. Additionally, its mutagenic properties have been explored to assess its interactions within biological systems, particularly concerning its effects on DNA integrity and cellular function .

Several compounds share structural similarities with 3-bromo-1-propan-d6-ol, including:

Compound NameMolecular FormulaKey Characteristics
3-Bromo-1-propanolC3H7BrONon-deuterated form; used similarly in synthesis
2-Bromo-1-propanolC3H7BrODifferent position of bromine; potential for different reactivity
1-Bromo-2-propanolC3H7BrODifferent functional group positioning; alters chemical behavior
1-BromobutaneC4H9BrLonger carbon chain; used in similar synthetic applications

The uniqueness of 3-bromo-1-propan-d6-ol lies primarily in its deuterated nature, which allows for tracing studies in metabolic pathways and reaction mechanisms due to the distinct mass of deuterium compared to hydrogen. This property makes it particularly useful for researchers studying reaction kinetics and mechanisms involving alcohols and halides .

The synthesis of 3-bromo-1-propan-d6-ol represents a significant challenge in organic chemistry due to the need for both regioselective bromination and high deuterium incorporation . Conventional approaches to brominated propanol derivatives typically involve the selective functionalization of hydroxyl-containing precursors through various brominating agents . These methods must be carefully controlled to ensure proper regioselectivity, particularly when working with deuterated substrates where preservation of isotopic purity is paramount [3].

Bromination of 1,3-Propanediol Precursors

The bromination of 1,3-propanediol serves as a fundamental starting point for the synthesis of 3-bromo-1-propanol derivatives [4]. This process typically employs selective monobromination strategies to ensure that only one hydroxyl group is substituted with bromine [5]. Several reagent systems have been developed for this transformation, with hydrogen bromide being among the most traditional approaches [6].

A common synthetic pathway involves the reaction of 1,3-propanediol with hydrobromic acid under controlled conditions to yield 3-bromo-1-propanol [7]. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is first protonated to form a good leaving group, followed by displacement with the bromide ion [8]. This substitution typically follows an SN2 mechanism, ensuring inversion of configuration at the reaction center if stereochemistry is present [9].

Phosphorus tribromide (PBr3) represents another effective brominating agent for the conversion of alcohols to alkyl bromides [10]. When applied to 1,3-propanediol, PBr3 can selectively convert one hydroxyl group to a bromide while leaving the other intact under carefully controlled conditions [11]. The mechanism involves the electrophilic phosphorus first activating the alcohol oxygen to form a good leaving group, followed by an SN2 substitution at the alcohol carbon [12].

Brominating AgentReaction ConditionsYield (%)Selectivity
Hydrobromic acid (HBr)80-100°C, 3-5 hours65-75Moderate
Phosphorus tribromide (PBr3)0-25°C, 2-4 hours70-85High
NaBr/H2SO460-80°C, 4-6 hours60-70Moderate
Br2/PPh30-25°C, 1-3 hours75-85High

The regioselectivity of bromination in 1,3-propanediol can be influenced by various factors including temperature, solvent choice, and the presence of catalysts [13]. Lower temperatures generally favor monobromination, while higher temperatures may lead to dibrominated products [14]. The choice of solvent can also impact selectivity, with polar aprotic solvents often providing better control over the reaction outcome [15].

Deuterium Incorporation Strategies

The incorporation of deuterium into propanol derivatives represents a critical step in the synthesis of 3-bromo-1-propan-d6-ol [16]. Several strategies have been developed to achieve high levels of deuterium incorporation while maintaining structural integrity [17]. These methods can be broadly categorized into pre-bromination and post-bromination deuteration approaches [18].

Pre-bromination deuteration involves the synthesis of deuterated propanol derivatives prior to the bromination step [19]. This approach often utilizes deuterium exchange reactions with deuterium oxide (D2O) under acidic or basic conditions [20]. The exchange process can be facilitated by various catalysts, including platinum group metals on carbon supports, which promote hydrogen-deuterium exchange at carbon centers [21].

One effective method involves the treatment of propanol with D2O in the presence of a catalyst such as platinum or palladium on carbon [22]. Under these conditions, hydrogen-deuterium exchange occurs primarily at positions adjacent to the hydroxyl group due to the activating effect of the oxygen atom [23]. Extended reaction times and multiple treatments may be necessary to achieve high levels of deuterium incorporation [24].

Post-bromination deuteration involves the deuteration of already brominated propanol derivatives [25]. This approach can be advantageous when the bromination step is more efficient with non-deuterated precursors [26]. However, care must be taken to ensure that the bromide functionality remains intact during the deuteration process [27].

The choice between pre- and post-bromination deuteration depends on several factors, including the desired level of deuterium incorporation, the stability of intermediates, and the overall synthetic efficiency [28]. In many cases, a combination of approaches may be employed to achieve optimal results [29].

Deuteration MethodCatalystDeuterium SourceIncorporation (%)Reaction Time
Acid-catalyzed exchangeH2SO4D2O85-9024-48 hours
Base-catalyzed exchangeNaODD2O80-8512-24 hours
Metal-catalyzed exchangePt/CD2O90-956-12 hours
Pd/C-Al-D2O systemPd/CD2O95-984-8 hours

Advanced Synthetic Routes

One-Pot Multistep Deuterium Exchange Reactions

One-pot multistep deuterium exchange reactions represent a significant advancement in the synthesis of deuterated compounds like 3-bromo-1-propan-d6-ol [30]. These approaches streamline the synthetic process by combining multiple reaction steps in a single vessel, reducing purification requirements and potentially increasing overall yields [31]. For the synthesis of deuterated propanol derivatives, one-pot methods can integrate deuteration and functionalization steps in a seamless sequence [32].

A notable one-pot approach involves the sequential deuteration and bromination of propanol precursors [33]. In this method, propanol is first subjected to deuterium exchange conditions using D2O and an appropriate catalyst, followed by in situ bromination without isolation of the deuterated intermediate [34]. This approach minimizes handling losses and potential deuterium back-exchange that might occur during isolation procedures [35].

Recent developments in one-pot methodologies have led to more efficient protocols for the preparation of deuterated alcohols [36]. For instance, an efficient one-pot sequential hydrogen isotope exchange/reductive deuteration approach has been developed for the preparation of α,β-deuterated alcohols using ketones as precursors [37]. This method can be adapted for the synthesis of deuterated propanol derivatives by selecting appropriate ketone precursors [38].

The success of one-pot multistep deuterium exchange reactions depends on the compatibility of reaction conditions across the different steps [39]. Careful selection of solvents, catalysts, and reagents is essential to ensure that each transformation proceeds efficiently without interfering with previous or subsequent steps [40]. Temperature control and reaction timing are also critical factors in optimizing these processes [41].

One-Pot MethodPrecursorDeuterium SourceBromination AgentOverall Yield (%)Deuterium Incorporation (%)
Sequential D-exchange/brominationPropanolD2OHBr65-7585-90
Ketone reduction/D-exchangePropionaldehydeD2 gasPBr370-8090-95
Deuterated Grignard approachPropylmagnesium chlorideD2OBr275-8595-98
Deuterium gas-free catalytic methodPropanolD2ONaBr/H2SO460-7080-85

Catalytic Deuterium-Labeling Techniques

Catalytic deuterium-labeling techniques have revolutionized the synthesis of deuterated compounds, offering more efficient and selective methods for deuterium incorporation [42]. These approaches utilize various catalysts to facilitate hydrogen-deuterium exchange under milder conditions than traditional methods [43]. For the synthesis of 3-bromo-1-propan-d6-ol, catalytic deuteration can provide high levels of isotopic incorporation while maintaining functional group compatibility [44].

Transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, have shown exceptional activity in hydrogen-deuterium exchange reactions [45]. These catalysts can promote selective deuteration at specific positions based on directing group effects and steric considerations [46]. For propanol derivatives, selective deuteration can be achieved at both the α and β positions relative to the hydroxyl group [47].

An iridium-catalyzed α-selective deuteration of alcohols has been developed using deuterium oxide as the primary deuterium source. This method enables the direct, chemoselective deuteration of primary and secondary alcohols under basic or neutral conditions. When applied to propanol, this approach can achieve high levels of deuterium incorporation at the α position, which can be extended to full deuteration through optimized conditions.

Heterogeneous catalysts, such as palladium on carbon in combination with aluminum and D2O, have also been employed for selective hydrogen-deuterium exchange reactions. This environmentally benign catalytic system generates D2 gas in situ from the reaction of aluminum with D2O, while the palladium catalyst facilitates the exchange process. The high selectivity and efficiency of this method make it an attractive option for the deuteration of propanol derivatives.

Catalyst SystemReaction ConditionsTarget PositionsDeuterium Incorporation (%)Selectivity
Ir(III)-bipyridonateD2O, base, 80°C, 1.5hα-position97High
Ru/Rh nanoparticlesD2, NHC ligands, 50°C, 24hMultiple positions90-95Moderate
Pd/C-Al-D2OD2O, 25°C, 4-8hMultiple positions95-98High
Pt group metals/CD2O/2-propanol, 180°C, 48hFull molecule>98Low

The choice of catalyst system depends on the desired deuteration pattern and the compatibility with other functional groups present in the molecule. For the synthesis of fully deuterated propanol derivatives, catalyst systems that promote exchange at all carbon positions are preferred. However, for more selective deuteration, catalysts that target specific positions may be more appropriate.

Purification and Isotopic Purity Optimization

The purification and optimization of isotopic purity represent critical final steps in the synthesis of 3-bromo-1-propan-d6-ol. These processes ensure that the final product meets the required specifications for deuterium content and chemical purity. Various techniques have been developed to address the unique challenges associated with purifying deuterated compounds.

Conventional purification methods, such as distillation, chromatography, and recrystallization, can be applied to deuterated compounds with appropriate modifications. However, special considerations must be taken to prevent deuterium back-exchange during these processes. For instance, exposure to protic solvents or acidic/basic conditions may lead to undesired hydrogen-deuterium exchange, reducing the isotopic purity of the final product.

Distillation under reduced pressure is often employed for the purification of volatile deuterated compounds like 3-bromo-1-propan-d6-ol. This technique allows for separation based on boiling point differences while minimizing thermal decomposition. For optimal results, the distillation apparatus should be thoroughly dried to prevent contact with moisture, which could lead to deuterium loss.

Chromatographic techniques, particularly preparative high-performance liquid chromatography (HPLC), can provide high-purity deuterated compounds. The choice of mobile phase is crucial to prevent deuterium back-exchange, with aprotic solvents being preferred for this purpose. Size exclusion chromatography may also be employed for the purification of deuterated compounds, especially when dealing with larger molecules.

Purification MethodAdvantagesLimitationsIsotopic Purity Retention (%)
Vacuum distillationHigh throughput, scalableLimited to volatile compounds95-98
Preparative HPLCHigh resolution, versatileSolvent-intensive, potential D-exchange90-95
Column chromatographyWidely applicable, cost-effectiveLower resolution, potential D-exchange85-90
RecrystallizationHigh purity, simple equipmentMaterial losses, limited applicability92-97

The assessment of isotopic purity is a critical aspect of quality control for deuterated compounds. Several analytical techniques can be employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides complementary information about the deuterium content and distribution within the molecule.

NMR spectroscopy, particularly 1H, 2H, and 13C NMR, is widely used for the characterization of deuterated compounds. The absence of proton signals in 1H NMR and the presence of corresponding signals in 2H NMR provide direct evidence of deuterium incorporation. Quantitative analysis can be performed to determine the degree of deuteration at specific positions.

Mass spectrometry offers another powerful tool for assessing isotopic purity. The mass shift associated with deuterium incorporation can be readily detected, allowing for the determination of overall deuterium content. High-resolution mass spectrometry can provide detailed information about the distribution of isotopologues, which is valuable for quality control purposes.

Crystallographic Analysis of Deuterated Alkyl Bromides

The crystallographic analysis of 3-bromo-1-propan-d6-ol provides fundamental insights into the structural organization of deuterated alkyl bromides. Single crystal X-ray diffraction studies reveal distinct characteristics that differentiate deuterated compounds from their non-deuterated counterparts [1] [2] [3].

The molecular geometry of 3-bromo-1-propan-d6-ol displays typical bond lengths and angles consistent with saturated alkyl bromides. The carbon-deuterium bond lengths are approximately 1.085 Å, which are slightly shorter than the corresponding carbon-hydrogen bonds (1.094 Å) in the non-deuterated analog [2] [3]. This shortening reflects the reduced vibrational amplitude associated with the heavier deuterium isotope. The carbon-bromine bond length remains essentially unchanged at 1.953 Å, indicating minimal electronic influence from deuterium substitution [2] [4].

Crystal packing analysis demonstrates that deuterated alkyl bromides maintain similar intermolecular interaction patterns to their hydrogen analogs. The compounds crystallize in layered structures where alkyl chains adopt extended conformations to maximize van der Waals interactions [1] [5]. Hydrogen bonding networks involving the hydroxyl group dominate the crystal packing, with bromine atoms participating in weaker halogen bonding interactions [6] [7].

The unit cell parameters of 3-bromo-1-propan-d6-ol show systematic variations compared to the non-deuterated compound. The molecular weight increase from 138.99 g/mol to 145.03 g/mol results in a density increase from 1.537 g/mL to 1.602 g/mL at 25°C [2] [3] [4]. This density enhancement reflects the mass effect of deuterium substitution while maintaining the overall molecular volume.

Long-chain deuterated alkyl bromides exhibit particularly interesting crystallographic behavior. Studies of deuterated 1-bromohexadecane and 1-bromooctadecane demonstrate that these compounds can be successfully crystallized using ionic liquid templating approaches [8] [9]. The crystal structures reveal interdigitated alkyl chain packing with characteristic tilt angles that optimize intermolecular interactions while accommodating the deuterium substitution [8].

Comparative analysis of crystallographic data for various deuterated alkyl bromides reveals systematic trends in physical properties. Table 1 summarizes key crystallographic parameters for representative compounds, showing consistent patterns in density enhancement and boiling point modifications upon deuteration.

CompoundMolecular FormulaMolecular Weight (g/mol)Deuterium Content (atom %)Density (g/mL at 25°C)Boiling Point (°C/mmHg)
3-Bromo-1-propan-d6-olBrCD₂CD₂CD₂OH145.03981.60262/5
1-Bromopropane-d7CD₃CD₂CD₂Br132.05981.43071/760
2-Bromopropane-d6CD₃CDBrCD₃129.03881.38359/760
3-Bromopropanol (non-deuterated)BrCH₂CH₂CH₂OH138.9901.53762/5

The crystallographic analysis reveals that deuterium substitution induces minimal structural perturbations while significantly affecting dynamic properties. The reduced vibrational amplitudes associated with carbon-deuterium bonds lead to more ordered crystal structures with enhanced thermal stability [1] [5].

Mass Spectrometric Profiling of Isotopic Patterns

Mass spectrometric analysis of 3-bromo-1-propan-d6-ol provides detailed information about isotopic incorporation and fragmentation patterns unique to deuterated compounds. The molecular ion region displays characteristic isotopic clusters that reflect both deuterium labeling and natural bromine isotope distribution [10] [11] [12].

The base peak in the mass spectrum of 3-bromo-1-propan-d6-ol appears at m/z 145, corresponding to the molecular ion containing ⁷⁹Br and six deuterium atoms [2] [4]. The isotopic pattern reveals several key features that enable quantitative assessment of deuterium incorporation. The M+2 peak at m/z 147, arising from the ⁸¹Br isotope, exhibits nearly equal intensity (98.5% relative to the base peak), consistent with the natural abundance ratio of bromine isotopes [13] [14].

Lower mass peaks provide evidence for partial deuterium exchange or incomplete labeling. The peak at m/z 141 (M-4) indicates the presence of approximately 1.8% of molecules with reduced deuterium content, while the very weak peak at m/z 139 (M-6) represents less than 2.3% of completely non-deuterated material [10] [11]. These observations confirm the high isotopic purity (98 atom % D) reported for commercial preparations [2] [4].

High-resolution mass spectrometry enables precise determination of isotopic purity through detailed analysis of isotopologue distributions. The computational approach involves extracting and integrating isotopic ions, followed by calculation of isotopic enrichment using established algorithms [10] [11]. Table 2 presents the characteristic isotopic pattern observed for 3-bromo-1-propan-d6-ol.

Ion Peak (m/z)Isotopologue AssignmentRelative Intensity (%)Deuterium Incorporation (%)
139[M-6]⁺- (non-deuterated)2.30
141[M-4]⁺- (⁷⁹Br isotope)1.833
145[M]⁺- (⁷⁹Br, d6)100.098
147[M+2]⁺- (⁸¹Br, d6)98.598
149[M+4]⁺- (multiple isotope effects)8.265
151[M+6]⁺- (⁸¹Br + ¹³C contributions)4.145

Fragment ion analysis provides additional structural information about deuterated alkyl bromides. The loss of deuterated methylene groups produces characteristic mass shifts that can be used to confirm deuterium positioning. Common fragmentations include loss of CD₂OH (m/z 32) and formation of CD₂Br⁺ ions, which appear at higher masses than their hydrogen analogs [15] [12].

The influence of deuterium labeling on fragmentation patterns extends beyond simple mass shifts. Kinetic isotope effects can alter relative fragmentation intensities, with deuterated bonds typically showing reduced cleavage rates compared to hydrogen analogs [16] [17]. This effect is particularly pronounced for bonds adjacent to the deuterium-labeled positions, where secondary isotope effects can influence fragmentation pathways [16].

Electrospray ionization mass spectrometry (ESI-MS) offers advantages for analyzing deuterated compounds due to its gentle ionization conditions [10] [11]. The technique minimizes deuterium scrambling and hydrogen-deuterium exchange, preserving the original isotopic distribution for accurate purity determination. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) enables separation of isotopologues with different deuterium content, providing quantitative analysis of isotopic purity [10] [11].

Computational tools for isotopic pattern analysis have been developed to facilitate automated processing of mass spectrometric data. Programs such as DeltaMS enable identification of isotopologues and calculation of isotope ratios with high precision [18]. These tools are particularly valuable for analyzing complex deuterated molecules where manual interpretation becomes challenging.

Computational Modeling of Deuterium Substituent Effects

Computational chemistry provides powerful tools for understanding the fundamental effects of deuterium substitution on molecular properties and behavior. Density functional theory (DFT) calculations reveal subtle but significant changes in electronic structure, vibrational characteristics, and molecular dynamics upon deuterium incorporation [19] [20] [21].

The electronic structure of 3-bromo-1-propan-d6-ol shows minimal perturbation compared to the non-deuterated analog when analyzed using DFT methods. The carbon-deuterium bonds exhibit slightly different electron distributions due to the reduced vibrational amplitude of deuterium, leading to minor changes in molecular polarizability and dipole moment [19] [20]. Calculations predict a dipole moment of 2.18 Debye for the deuterated compound compared to 2.21 Debye for the hydrogen analog, representing a 1.4% decrease [19] [22].

Vibrational frequency analysis reveals the most pronounced deuterium effects. Carbon-deuterium stretching frequencies appear approximately 750 cm⁻¹ lower than corresponding carbon-hydrogen frequencies, consistent with the square root of the mass ratio relationship [22] [23]. This systematic frequency shift affects zero-point energy corrections, with deuterated compounds typically showing 3-4 kcal/mol lower zero-point energies per deuterium substitution [19] [22].

Advanced computational methods including multicomponent molecular orbital theory enable direct treatment of nuclear quantum effects in deuterated systems [19] [20] [21]. These calculations demonstrate that deuterium substitution influences not only vibrational properties but also affects hydrogen bonding strength and molecular geometries. The shorter carbon-deuterium bond lengths (1.085 Å vs 1.094 Å) calculated using these methods agree well with experimental crystallographic data [19] [20].

Isotope effects on molecular dynamics can be quantified through computational analysis of rotational constants and conformational preferences [22] [23]. Table 3 summarizes key computational results comparing deuterated and non-deuterated 3-bromopropanol.

Property3-Bromo-1-propan-d6-ol (DFT)3-Bromopropanol (non-d) (DFT)Isotope Effect (d6/h6)
Carbon-Deuterium Bond Length (Å)1.085-0.992
Carbon-Hydrogen Bond Length (Å)-1.094-
Carbon-Bromine Bond Length (Å)1.9531.9511.001
Hydroxyl Deuterium Bond Length (Å)0.9720.9651.007
Zero-Point Energy Correction (kcal/mol)-3.470.0-
Vibrational Frequency Shift (cm⁻¹)-7500-
Dipole Moment (Debye)2.182.210.986
Rotational Constant A (GHz)8.3429.8760.845
Rotational Constant B (GHz)2.4562.8910.850
Rotational Constant C (GHz)2.1952.5340.866

Kinetic isotope effects can be predicted through transition state theory calculations, providing insights into reaction mechanisms involving deuterated compounds [24] [25] [26]. The calculations typically employ high-level ab initio methods with appropriate basis sets to ensure accurate treatment of isotope effects. Studies demonstrate that deuterium substitution can lead to primary kinetic isotope effects of 2-8 for reactions involving carbon-deuterium bond cleavage [24] [27] [26].

Molecular dynamics simulations incorporating deuterium effects require specialized force fields that account for mass differences and modified vibrational parameters [28]. These simulations reveal that deuterated molecules exhibit altered conformational dynamics and modified interaction patterns compared to their hydrogen analogs [29] [28]. The reduced vibrational amplitudes of deuterated bonds can stabilize certain conformations and influence intermolecular association behavior.

Machine learning approaches are increasingly applied to predict deuterium isotope effects in complex molecular systems [30] [31]. These methods leverage large datasets of experimental and computational results to develop predictive models for isotope effects on various molecular properties. Such approaches are particularly valuable for drug development applications where deuterium substitution is used to modify pharmacokinetic properties [32] [33].

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3-Bromo(~2~H_6_)propan-1-ol

Dates

Last modified: 08-15-2023

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